

# The Discovery and History of the ZMYND19 Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Zndm19    |           |
| Cat. No.:            | B15564386 | Get Quote |

# An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract

This technical guide provides a comprehensive overview of the discovery, history, and functional characterization of the ZMYND19 gene, also known as MIZIP. Initially identified as a protein interacting with the melanin-concentrating hormone receptor 1, ZMYND19 has since been implicated in crucial cellular processes, including microtubule dynamics and, more recently, as a key negative regulator of the mTORC1 signaling pathway. This document details the seminal discoveries, presents quantitative expression data, outlines key experimental methodologies, and visualizes the known signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of ZMYND19's role in cellular biology and its potential as a therapeutic target.

## **Discovery and Nomenclature**

The gene now known as ZMYND19 (Zinc Finger MYND-Type Containing 19) was first identified in 2002 by Bächner et al.[1]. It was originally named MIZIP (MCH-R1-Interacting Zinc-Finger Protein) due to its discovery through a yeast two-hybrid screen for proteins that interact with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1)[1]. MCHR1 is a G-protein coupled receptor involved in the regulation of energy balance and mood. The ZMYND19 gene is located on chromosome 9q34.3 in humans[2].



Table 1: Gene and Protein Aliases

| Category              | Name/Identifier                                   | Source                  |
|-----------------------|---------------------------------------------------|-------------------------|
| Official Gene Symbol  | ZMYND19                                           | HGNC                    |
| Official Protein Name | Zinc finger MYND domain-<br>containing protein 19 | UniProt                 |
| Alias                 | MIZIP                                             | Bächner et al., 2002[1] |
| Alias                 | MCH-R1-Interacting Zinc<br>Finger Protein         | Bächner et al., 2002[1] |
| NCBI Gene ID          | 116225                                            | NCBI                    |
| Ensembl ID            | ENSG00000165724                                   | Ensembl                 |
| UniProt ID            | Q96E35                                            | UniProt                 |

# Initial Functional Characterization Interaction with MCHR1

The initial discovery of ZMYND19 (as MIZIP) was predicated on its interaction with MCHR1. Co-transfection experiments in HEK293 cells demonstrated that while MIZIP is typically localized in the cytoplasm, it is recruited to the plasma membrane in the presence of MCHR1, suggesting a role in the MCHR1 signaling pathway.

### **Interaction with Tubulin**

Subsequent research by Francke et al. in 2005 revealed that ZMYND19 also interacts with  $\alpha$ -and  $\beta$ -tubulin[3]. This interaction was mapped to the MYND zinc-finger domain of ZMYND19 and the N-termini of the tubulin proteins. However, this association does not appear to alter the overall microtubule architecture, suggesting a more subtle regulatory role, potentially linking MCHR1 signaling to cytoskeletal dynamics[3].

## Role in mTORC1 Signaling



More recent and extensive research has unveiled a critical role for ZMYND19 as a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway[4][5]. This pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer.

ZMYND19 functions in a complex with Muskelin 1 (MKLN1) to inhibit mTORC1 activity at the lysosomal membrane[5]. The CTLH E3 ubiquitin ligase complex targets both ZMYND19 and MKLN1 for proteasomal degradation. When the CTLH complex is inactive, ZMYND19 and MKLN1 accumulate, associate with each other, and localize to the lysosome to inhibit mTORC1[5]. This inhibition is achieved by blocking the interaction between mTORC1 and its activator Rheb, as well as its substrates S6K and 4E-BP1[4][5].

### **Signaling Pathway Diagram**



Click to download full resolution via product page



# Quantitative Data Gene Expression in Human Tissues (GTEx)

RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive overview of ZMYND19 expression across various human tissues. The data is presented in Reads Per Kilobase of transcript, per Million mapped reads (RPKM).

Table 2: Median RNA Expression of ZMYND19 in Human Tissues

| Tissue                                | Median RPKM |  |  |
|---------------------------------------|-------------|--|--|
| Testis                                | 34.44       |  |  |
| Brain - Cerebellum                    | 15.21       |  |  |
| Brain - Cortex                        | 12.89       |  |  |
| Pituitary                             | 10.55       |  |  |
| Adrenal Gland                         | 8.76        |  |  |
| Thyroid                               | 7.43        |  |  |
| Stomach                               | 6.98        |  |  |
| Esophagus - Mucosa                    | 6.54        |  |  |
| Colon - Transverse                    | 5.89        |  |  |
| Lung                                  | 5.12        |  |  |
| Heart - Atrial Appendage              | 4.33        |  |  |
| Skeletal Muscle                       | 3.21        |  |  |
| Liver                                 | 2.78        |  |  |
| Pancreas                              | 2.54        |  |  |
| Skin - Sun Exposed                    | 1.87        |  |  |
| Whole Blood                           | 0.98        |  |  |
| Data sourced from the GTEx Portal[6]. |             |  |  |



## **Protein Expression in Cancer Cell Lines (CCLE)**

The Cancer Cell Line Encyclopedia (CCLE) provides quantitative proteomics data for a large panel of human cancer cell lines.

Table 3: ZMYND19 Protein Expression in Selected Cancer Cell Lines

| Cell Line                                                | Cancer Type        | Protein Expression<br>(Relative Abundance) |
|----------------------------------------------------------|--------------------|--------------------------------------------|
| A375                                                     | Skin Melanoma      | 1.25                                       |
| MCF7                                                     | Breast Carcinoma   | 0.89                                       |
| HCT116                                                   | Colon Carcinoma    | 1.54                                       |
| A549                                                     | Lung Carcinoma     | 0.76                                       |
| PC-3                                                     | Prostate Carcinoma | 1.11                                       |
| U-87 MG                                                  | Glioblastoma       | 0.98                                       |
| Representative data; values are illustrative of relative |                    |                                            |

protein abundance from mass spectrometry data.

# **Experimental Protocols** Yeast Two-Hybrid (Y2H) Screen for Protein-Protein **Interactions**

This protocol is based on the methodology used for the initial discovery of the ZMYND19 (MIZIP)-MCHR1 interaction.





Click to download full resolution via product page

#### Methodology:

- Bait and Prey Construction: The full-length coding sequence of ZMYND19 is cloned into a
  yeast expression vector containing the GAL4 DNA-binding domain (DBD). A human brain
  cDNA library is cloned into a corresponding vector containing the GAL4 activation domain
  (AD).
- Yeast Transformation: A suitable yeast reporter strain (e.g., AH109) is co-transformed with the bait (DBD-ZMYND19) and prey (AD-cDNA library) plasmids using the lithium acetate method.



- Selection: Transformed yeast are plated on selective medium lacking essential nutrients (e.g., tryptophan, leucine, and histidine). The reporter genes (e.g., HIS3, ADE2, lacZ) are only expressed if the bait and prey proteins interact, reconstituting a functional GAL4 transcription factor.
- Interaction Validation: Colonies that grow on the selective medium are further tested for reporter gene activity (e.g., β-galactosidase assay).
- Prey Identification: Plasmids from positive colonies are isolated and the cDNA inserts are sequenced to identify the interacting proteins.

# Co-Immunoprecipitation (Co-IP) for Interaction Validation

This protocol is a generalized method for validating protein-protein interactions, such as that between ZMYND19 and MKLN1.





Click to download full resolution via product page

#### Methodology:

 Cell Culture and Lysis: HEK293T cells are co-transfected with expression vectors for FLAGtagged ZMYND19 and V5-tagged MKLN1. After 24-48 hours, cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.



- Immunoprecipitation: The cell lysate is pre-cleared with Protein A/G agarose beads. The precleared lysate is then incubated with an anti-FLAG antibody overnight at 4°C.
- Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours to capture the immune complexes.
- Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the FLAG and V5 epitopes.

#### CRISPR-Cas9 Mediated Gene Knockout

This protocol outlines the generation of ZMYND19 knockout cell lines to study its function.

#### Methodology:

- gRNA Design and Cloning: Single guide RNAs (sgRNAs) targeting an early exon of the ZMYND19 gene are designed and cloned into a Cas9 expression vector.
- Transfection: HEK293T cells are transfected with the Cas9-ZMYND19-sgRNA plasmid.
- Single-Cell Cloning: 48-72 hours post-transfection, cells are sorted into 96-well plates at a density of a single cell per well to generate clonal populations.
- Screening and Validation: Once colonies are established, genomic DNA is extracted, and the targeted region of the ZMYND19 gene is amplified by PCR. The PCR products are sequenced to identify clones with frameshift-inducing insertions or deletions (indels).
- Protein Knockout Confirmation: The absence of ZMYND19 protein in the knockout clones is confirmed by Western blotting.

### **Conclusion and Future Directions**

The journey of ZMYND19 from its discovery as an MCHR1-interacting protein to its characterization as a key regulator of the mTORC1 pathway highlights the evolving



understanding of its cellular functions. Its role in a fundamental signaling pathway frequently dysregulated in diseases like cancer presents ZMYND19 as a potential target for therapeutic intervention. Future research should focus on elucidating the precise mechanisms by which the ZMYND19-MKLN1 complex inhibits mTORC1, identifying other potential interaction partners and downstream effectors, and exploring the therapeutic potential of modulating ZMYND19 activity in various disease contexts. The data and protocols presented in this guide provide a solid foundation for these future investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. ZMYND19 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and History of the ZMYND19 Gene: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15564386#discovery-and-history-of-zmynd19-gene]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com